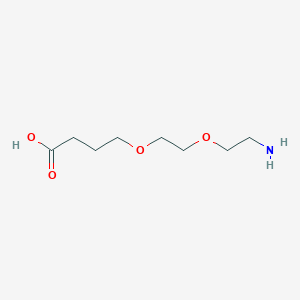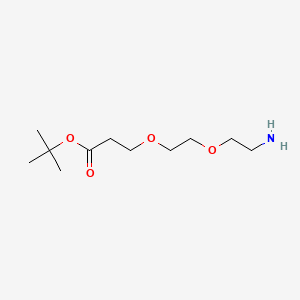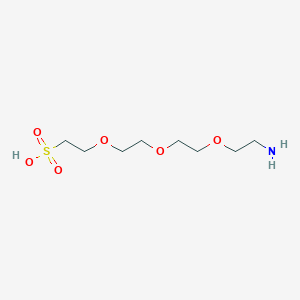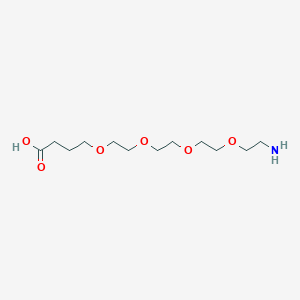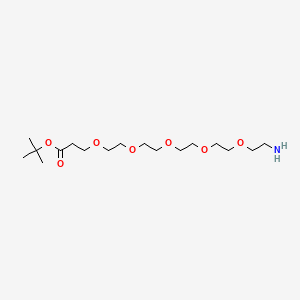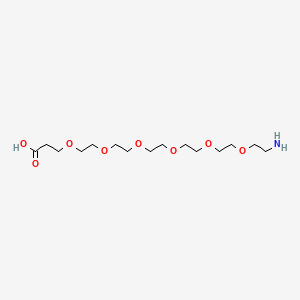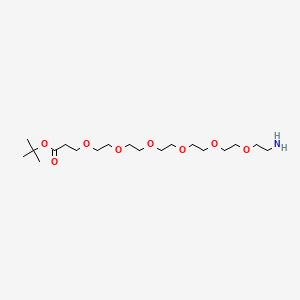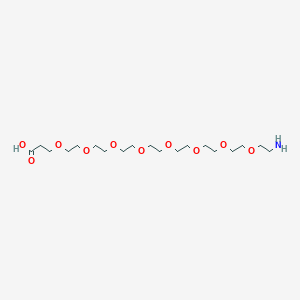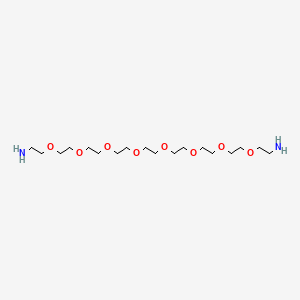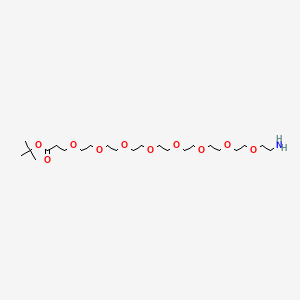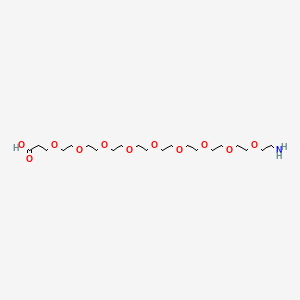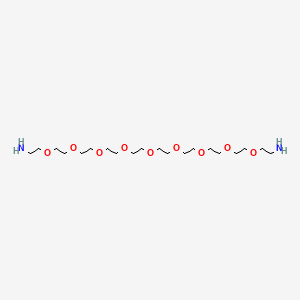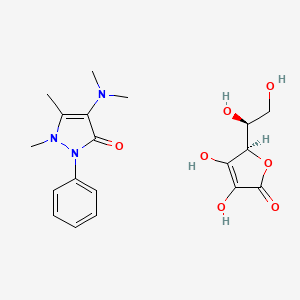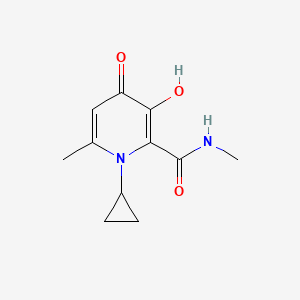
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APO-6619 is an iron chelator which was shown to inhibit growth of the following bacterial strains: Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. APO-6619 may be useful as a non-traditional treatment of bacterial infections.
Aplicaciones Científicas De Investigación
Topoisomerase II Inhibition
A derivative of 2-Pyridinecarboxamide exhibited significant inhibition of mammalian topoisomerase II, a critical enzyme in DNA replication and cell division. This finding suggests potential applications in cancer research and treatment. The compound showed moderate in vitro cytotoxicity and in vivo activity against P388 leukemia cells (Wentland et al., 1993).
Heterocyclic Compound Synthesis
Kobayashi et al. (2009) developed a method for synthesizing derivatives of 2-Pyridinecarboxamide, indicating its utility in creating novel heterocyclic compounds with potential pharmacological applications (Kobayashi et al., 2009).
Structural Studies
Quiroga et al. (1999) discussed the chemistry of compounds related to 2-Pyridinecarboxamide, which involved studying their crystal structures. Such structural insights are crucial for understanding the chemical and physical properties of these compounds (Quiroga et al., 1999).
Enaminonitrile Utilization in Synthesis
The compound was used as a starting material in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This work by Kumar and Mashelker (2007) demonstrates the compound's versatility in synthesizing a wide range of heterocyclic compounds (Kumar & Mashelker, 2007).
Antibacterial Agent Synthesis
Miyamoto et al. (1987) synthesized derivatives of 2-Pyridinecarboxamide, which were tested as antibacterial agents. This indicates its potential in developing new antimicrobial drugs (Miyamoto et al., 1987).
Propiedades
Número CAS |
887774-94-9 |
|---|---|
Nombre del producto |
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo- |
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 |
Nombre IUPAC |
1-Cyclopropyl-3-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid methylamide |
InChI |
1S/C11H14N2O3/c1-6-5-8(14)10(15)9(11(16)12-2)13(6)7-3-4-7/h5,7,15H,3-4H2,1-2H3,(H,12,16) |
Clave InChI |
GYWMPYYHESRUBP-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(O)C(=O)C=C(C)N1C2CC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
APO-6619 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



